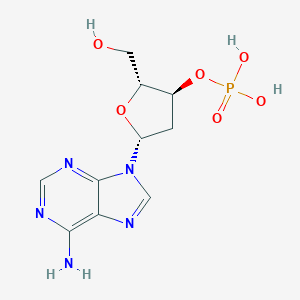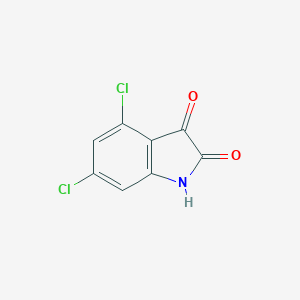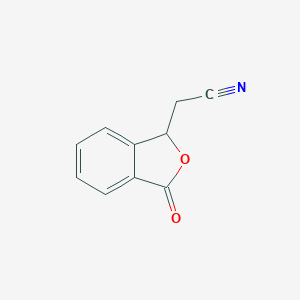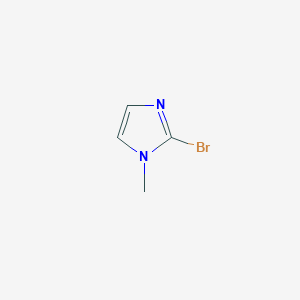
3,6-Dimethyl-2,4-dinitrophenol
Overview
Description
3,6-Dimethyl-2,4-dinitrophenol is an organic compound with the molecular formula C8H8N2O5. It is a yellow to brown powder or solid that is known for its use in various chemical applications. This compound is a derivative of phenol, where two nitro groups and two methyl groups are substituted at specific positions on the benzene ring.
Mechanism of Action
Target of Action
The primary target of 3,6-Dimethyl-2,4-dinitrophenol, similar to its relative compound 2,4-Dinitrophenol (DNP), is the mitochondria . It acts as an oxidative phosphorylation uncoupling agent , disrupting the normal functioning of the mitochondria, which are the powerhouses of the cell.
Mode of Action
This compound operates by uncoupling oxidative phosphorylation . This means it disrupts the process by which cells produce ATP, the main energy currency of the cell. It does this by making the inner mitochondrial membrane permeable to protons, disrupting the proton gradient that drives ATP synthesis . This leads to a rapid consumption of energy without the generation of ATP, resulting in a significant increase in metabolic rate and heat production .
Biochemical Pathways
The compound affects the electron transport chain in the mitochondria, a key biochemical pathway for energy production . By uncoupling oxidative phosphorylation, it causes the energy from electron transport to be released as heat instead of being used to pump protons across the mitochondrial membrane. This disrupts the proton gradient that is normally used to produce ATP, leading to a rapid consumption of energy without the generation of ATP .
Pharmacokinetics
Studies on 2,4-dinitrophenol have shown that it exhibitsnonlinear pharmacokinetics . This means that the rate at which the drug is absorbed, distributed, metabolized, and excreted changes disproportionately with the dose . This could be due to factors such as nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Result of Action
The primary result of the action of this compound is a significant increase in metabolic rate and heat production, due to the uncoupling of oxidative phosphorylation . This can lead to hyperthermia , or dangerously high body temperature . In the past, compounds like 2,4-Dinitrophenol were used for weight loss due to their ability to increase metabolic rate, but they were banned due to their severe toxicities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can in turn affect its ability to cross cell membranes and reach its target in the mitochondria . Additionally, factors such as temperature, the presence of other drugs or chemicals, and individual genetic variations can also influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Cellular Effects
It’s structurally similar compound, 2,4-Dinitrophenol, is known to cause dose-dependent mitochondrial uncoupling, leading to rapid loss of ATP as heat . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
2,4-Dinitrophenol, a similar compound, is known to cause mitochondrial uncoupling, leading to rapid loss of ATP as heat . This suggests that 3,6-Dimethyl-2,4-dinitrophenol may have a similar mechanism of action.
Dosage Effects in Animal Models
Studies on 2,4-Dinitrophenol have shown that it can cause uncontrolled hyperthermia and death in case of overdose .
Transport and Distribution
Studies on 2,4-Dinitrophenol have found limited distribution to tissues following administration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-2,4-dinitrophenol typically involves the nitration of 3,6-dimethylphenol. The nitration process requires a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reagent concentrations to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethyl-2,4-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Halogenated phenols.
Scientific Research Applications
3,6-Dimethyl-2,4-dinitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of oxidative stress and cellular metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its use is limited due to toxicity concerns.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2,4-Dinitrophenol: Similar in structure but lacks the methyl groups.
2,6-Dimethyl-4-nitrophenol: Contains only one nitro group and two methyl groups.
4-Dimethylaminobenzaldehyde 2,4-dinitrophenol: A derivative used in nonlinear optical applications.
Uniqueness: 3,6-Dimethyl-2,4-dinitrophenol is unique due to the specific positioning of its nitro and methyl groups, which confer distinct chemical and physical properties. Its ability to undergo specific reactions and its applications in various fields highlight its importance in scientific research and industrial applications.
Properties
IUPAC Name |
3,6-dimethyl-2,4-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-4-3-6(9(12)13)5(2)7(8(4)11)10(14)15/h3,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROXWBBJMPCPHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)[N+](=O)[O-])C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166709 | |
| Record name | 2,5-Xylenol, 4,6-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15968-56-6 | |
| Record name | 2,5-Xylenol, 4,6-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015968566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-xylenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Xylenol, 4,6-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane](/img/structure/B101675.png)











![6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene](/img/structure/B101698.png)

